Product packaging for Monofluoromethylornithine(Cat. No.:)

Monofluoromethylornithine

Cat. No.: B1264409
M. Wt: 165.19 g/mol
InChI Key: PYSFCFGTQFSVRE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polyamine Metabolic Pathways

To understand the significance of monofluoromethylornithine, it is essential to first grasp the fundamentals of polyamine metabolism. Polyamines are small, positively charged molecules that are crucial for cell growth, differentiation, and proliferation. nih.govaging-us.com

Overview of Canonical Polyamine Biosynthesis

The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). nih.gov Their synthesis begins with the amino acid ornithine. The canonical pathway involves a series of enzymatic steps:

Ornithine to Putrescine: Ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine. nih.govuniprot.org

Putrescine to Spermidine: Spermidine synthase then catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine. nih.gov

Spermidine to Spermine: Finally, spermine synthase facilitates the addition of another aminopropyl group from dcSAM to spermidine, forming spermine. nih.gov

These polyamines are vital for a multitude of cellular functions, including DNA stabilization, RNA transcription, and protein synthesis. nih.govorbustherapeutics.com

Historical Trajectory of this compound Research and its Contributions

The journey of this compound is intertwined with the broader history of its more famous sibling, α-difluoromethylornithine (DFMO), also known as eflornithine (B1671129). Eflornithine was initially developed in the late 1970s at the Merrell Dow Research Institute with the goal of treating cancer. wikipedia.orgresearchgate.net While its efficacy as a single agent against cancer was disappointing in vivo, it proved to be a valuable research tool. portlandpress.com The development of these fluorinated ornithine analogues provided a "proof-of-concept" that inhibiting polyamine biosynthesis could impede the growth of rapidly proliferating cells. portlandpress.com

Research on these inhibitors, including this compound, has been instrumental in elucidating the cellular and molecular functions of polyamines. neu.edu They have been used to study the regulation of ODC, the dynamics of polyamine transport, and the effects of polyamine depletion on various cellular processes. neu.edu Although initially aimed at cancer therapy, the research trajectory of these compounds led to unexpected discoveries. For instance, eflornithine was found to be highly effective against African trypanosomiasis (sleeping sickness) and was later approved for this use. wikipedia.orgresearchgate.net It also found a niche application in dermatology for reducing unwanted facial hair. wikipedia.orgijdvl.com

Foundational Significance of Polyamine Pathway Inhibition in Biochemical Research

The inhibition of the polyamine metabolic pathway has become a cornerstone of biochemical and cell biological research for several key reasons:

Essential for Cell Growth: Polyamines are indispensable for cell proliferation, and blocking their synthesis can halt cell growth. portlandpress.comresearchgate.net

Elevated in Cancer: Cancer cells exhibit significantly higher concentrations of polyamines compared to normal cells, making this pathway an attractive target for therapeutic intervention. portlandpress.comresearchgate.net

ODC as an Oncogene: The gene for ODC is considered a proto-oncogene, as its overexpression can contribute to cancerous transformation. portlandpress.comresearchgate.net

Universal Requirement: The necessity of polyamine metabolism for all types of cancer suggests the potential for broad-spectrum anticancer strategies. portlandpress.com

The use of inhibitors like this compound has allowed researchers to dissect the complex roles of polyamines in both normal physiology and disease states. By selectively depleting polyamines, scientists can observe the consequences on cellular functions, from DNA replication and gene expression to cell cycle progression and apoptosis. nih.govaging-us.com This has provided invaluable insights into the fundamental biology of cellular growth and has paved the way for the development of new therapeutic strategies targeting this critical metabolic pathway. annualreviews.org

Interactive Data Table: Key Enzymes in Polyamine Biosynthesis

EnzymeSubstrate(s)Product(s)Function
Ornithine Decarboxylase (ODC) L-OrnithinePutrescine, CO2Catalyzes the first and rate-limiting step in polyamine biosynthesis. nih.govuniprot.org
Spermidine Synthase Putrescine, Decarboxylated S-adenosylmethionine (dcSAM)Spermidine, 5'-Methylthioadenosine (MTA)Adds an aminopropyl group to putrescine to form spermidine. nih.gov
Spermine Synthase Spermidine, Decarboxylated S-adenosylmethionine (dcSAM)Spermine, 5'-Methylthioadenosine (MTA)Adds an aminopropyl group to spermidine to form spermine. nih.gov
S-adenosylmethionine Decarboxylase (AdoMetDC) S-adenosylmethionine (SAM)Decarboxylated S-adenosylmethionine (dcSAM), CO2Provides the aminopropyl group donor for spermidine and spermine synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14FN2O2+ B1264409 Monofluoromethylornithine

Properties

Molecular Formula

C6H14FN2O2+

Molecular Weight

165.19 g/mol

IUPAC Name

2,5-bis(azaniumyl)-2-(fluoromethyl)pentanoate

InChI

InChI=1S/C6H13FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-4,8-9H2,(H,10,11)/p+1

InChI Key

PYSFCFGTQFSVRE-UHFFFAOYSA-O

Canonical SMILES

C(CC(CF)(C(=O)[O-])[NH3+])C[NH3+]

Synonyms

2-fluoromethylornithine
2-fluoromethylornithine, (DL)-isomer
alpha-fluoromethylornithine
monofluoromethylornithine

Origin of Product

United States

Molecular Mechanisms of Ornithine Decarboxylase Inhibition by Monofluoromethylornithine

Monofluoromethylornithine, also known as eflornithine (B1671129), functions as a highly specific and potent inhibitor of ornithine decarboxylase. medchemexpress.comwikipedia.org Its mechanism of action is multifaceted, involving a series of steps that ultimately lead to the irreversible inactivation of the enzyme.

Enzymatic Inactivation Kinetics and Irreversibility

The inhibition of ODC by this compound is a time- and concentration-dependent process that results in the irreversible loss of enzyme activity. nih.gov Once bound, the inhibitor cannot be removed by methods such as dialysis, confirming the covalent and permanent nature of the inactivation. nih.gov

As an analog of the natural substrate ornithine, this compound is recognized by and binds to the active site of ODC. sciencesnail.com The active form of ODC is a homodimer, with two active sites located at the interface between the two monomers. wikipedia.org The binding of this compound is directed to this active site, preventing ornithine from accessing it. wikipedia.org

Upon binding, a notable conformational change occurs. X-ray crystallography studies of the Trypanosoma brucei ODC in complex with the inhibitor have revealed a significant rotation of the Cysteine-360 residue by approximately 145 degrees towards the active site. acs.org This movement is crucial for the subsequent covalent modification. However, major domain or subunit rotations are not observed upon the initial binding of the inhibitor. acs.org More subtle conformational shifts are thought to enable the binding of regulatory proteins like antizyme, which can also influence ODC degradation. plos.org

Characterization as a Mechanism-Based (Suicide) Inhibitor

This compound is classified as a mechanism-based or "suicide" inhibitor. wikipedia.orgnih.gov This means the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then irreversibly inactivates the enzyme. The inhibitor essentially "tricks" the enzyme into participating in its own demise.

The process begins with the enzyme processing this compound as if it were the natural substrate, ornithine. sciencesnail.com This includes a decarboxylation step. wikipedia.org However, the presence of the fluoromethyl group alters the subsequent reaction cascade, leading to the formation of a highly reactive intermediate that covalently bonds to a key residue in the active site, Cysteine-360. wikipedia.org This covalent adduct permanently blocks the enzyme's catalytic activity. wikipedia.org Two molecules of the inhibitor are required to completely inactivate the dimeric ODC enzyme. wikipedia.org

Interplay with Pyridoxal (B1214274) 5'-Phosphate Cofactor in Catalysis

The catalytic activity of ornithine decarboxylase is dependent on the cofactor pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. sciencesnail.comwikipedia.org PLP is covalently bound to a lysine (B10760008) residue (Lys-69 in human ODC) in the active site, forming an internal Schiff base. wikipedia.org

When this compound enters the active site, its α-amino group displaces the lysine's ε-amino group to form a new Schiff base with PLP, known as an external aldimine. sciencesnail.com This step is analogous to the binding of the natural substrate, ornithine. The PLP cofactor is essential for the subsequent decarboxylation of the inhibitor. wikipedia.org The electron-withdrawing nature of the difluoromethyl group in the inhibitor helps to stabilize the transition state during decarboxylation. sciencesnail.com Following decarboxylation, the inhibitor-PLP intermediate is positioned in a way that facilitates the nucleophilic attack by the nearby Cysteine-360, leading to the irreversible covalent bond. wikipedia.org

Structural Elucidation of Enzyme-Inhibitor Complex Formation

X-ray crystallography has provided detailed insights into the three-dimensional structure of the ODC-monofluoromethylornithine complex. Studies on ODC from Trypanosoma brucei have been particularly informative. acs.org The structure reveals that the inhibitor, after being processed by the enzyme, forms a covalent bond with the sulfur atom of the Cysteine-360 residue. acs.org

The inhibitor is bound at the dimer interface, with its δ-amino group positioned between two aspartate residues, Asp-361 of one subunit and Asp-332 of the other. acs.org The phosphate (B84403) group of the PLP cofactor is stabilized by interactions with an arginine residue (Arg-277) and a glycine-rich loop. wikipedia.orgacs.org The pyridine (B92270) nitrogen of PLP interacts with a glutamate (B1630785) residue (Glu-274). acs.org These interactions firmly anchor the inhibitor-cofactor adduct within the active site, leading to the permanent inactivation of the enzyme.

Comparative Analysis of Ornithine Decarboxylase Inhibition Across Diverse Biological Taxa

This compound has been shown to inhibit ODC from a wide range of organisms, including mammals, protozoan parasites, and some bacteria. nih.govplos.orgplos.orgplos.org However, the efficiency of inhibition can vary between species. For instance, human ODC has a faster turnover rate than that of Trypanosoma brucei, which contributes to the selective toxicity of the drug against the parasite. sciencesnail.com

In the protozoan parasite Trichomonas vaginalis, this compound is a potent irreversible inhibitor of ODC. plos.org Similarly, the fungus Aspergillus fumigatus is also susceptible to the inhibitory effects of this compound. plos.org

A study on human ODC revealed that both the L- and D-enantiomers of difluoromethylornithine (a closely related compound) can irreversibly inactivate the enzyme, although the L-form has a significantly higher affinity for the enzyme. nih.gov

Organism/EnzymeKinetic ParameterValueReference
Human ODC (L-DFMO)KD1.3 ± 0.3 µM nih.gov
Human ODC (D-DFMO)KD28.3 ± 3.4 µM nih.gov
Human ODC (L-DFMO)kinact0.15 ± 0.03 min-1 nih.gov
Human ODC (D-DFMO)kinact0.25 ± 0.03 min-1 nih.gov

Inhibition Specificities and Efficiencies in Bacterial Ornithine Decarboxylases

The effect of this compound on bacterial ODC is more varied. While it has been shown to irreversibly inactivate ODC from Escherichia coli and Pseudomonas aeruginosa, leading to a reduction in their growth rates, some bacteria exhibit resistance. plos.org For example, Helicobacter pylori, which lacks a recognizable ODC homolog, is still growth-inhibited by this compound, suggesting a different, polyamine-independent mechanism of action in this bacterium. plos.org In contrast, other Gram-negative bacteria that do possess ODC, such as Citrobacter rodentium, have been found to be resistant to the effects of the inhibitor. plos.org

BacteriumEffect of this compoundReference
Escherichia coliIrreversible inactivation of ODC, growth inhibition plos.org
Pseudomonas aeruginosaIrreversible inactivation of ODC, growth inhibition plos.org
Helicobacter pyloriGrowth inhibition (ODC-independent mechanism) plos.org
Citrobacter rodentiumResistant to inhibition plos.org

Functional Dynamics of Eukaryotic and Protozoan Ornithine Decarboxylase Inhibition

Ornithine decarboxylase is a homodimeric enzyme in both eukaryotes and protozoa, with two active sites located at the dimer interface formed by residues from both subunits. nih.gov Despite this structural similarity, significant differences exist in their sequence, active site architecture, and regulation, which leads to distinct functional dynamics upon interaction with inhibitors like this compound.

In eukaryotic organisms, particularly mammals, ODC activity is tightly regulated. One of the principal regulatory mechanisms involves a protein called antizyme. nih.gov High levels of polyamines induce the synthesis of antizyme, which then binds to ODC monomers. sdbonline.org This binding event prevents the formation of the active ODC homodimer and targets the ODC monomer for ubiquitin-independent degradation by the 26S proteasome. nih.govresearchgate.net Therefore, the inhibition of eukaryotic ODC by this compound not only involves direct inactivation of the enzyme but also interacts with this complex regulatory network. Depletion of polyamines due to ODC inhibition would be expected to reduce antizyme synthesis, forming a feedback loop.

Protozoan ODCs, while also being targets for this compound, exhibit considerable diversity. nih.gov For instance, this compound is a potent irreversible inhibitor of ODC from Trichomonas vaginalis. nih.gov However, the regulation of the T. vaginalis enzyme appears to differ from that of other eukaryotes, as it is unaffected by putrescine analogs that typically regulate mammalian ODC. nih.gov The ODC from Trypanosoma brucei, the causative agent of African sleeping sickness, is essential for the parasite's survival and is effectively targeted by this class of inhibitors. nih.govacs.org

Conversely, the ODC from the protozoan parasite Entamoeba histolytica displays low sequence identity (33%) with human ODC and is notably insensitive to inhibition by the related compound DFMO. semanticscholar.org Structural studies of E. histolytica ODC reveal significant divergence in the active site architecture compared to human and T. brucei ODCs, which is believed to be responsible for its natural resistance to the inhibitor. nih.gov These differences highlight the evolutionary adaptation of protozoan enzymes, which can result in altered functional dynamics and inhibitor sensitivity. While the fundamental mechanism of irreversible inhibition via covalent modification likely remains the same, variations in the active site conformation and accessibility of key residues can dramatically alter the inhibitor's efficacy.

Table 1: Comparative Features of Ornithine Decarboxylase Inhibition

FeatureEukaryotic (Mammalian) ODCProtozoan ODC (General)Source
Inhibition TypeEnzyme-activated, irreversibleEnzyme-activated, irreversible nih.govnih.gov
Key Inhibitor Target ResidueCysteine-360Varies; homologous cysteine often present but accessibility can differ semanticscholar.orgnih.govnih.gov
Regulation by AntizymeYes, binding to ODC monomer targets it for degradationGenerally absent or mechanism is different nih.govresearchgate.netnih.gov
Inhibitor SensitivityGenerally sensitiveVariable; some species are highly sensitive (e.g., T. brucei, T. vaginalis), while others are resistant (e.g., E. histolytica) semanticscholar.orgnih.govnih.gov

Table 2: Research Findings on ODC Functional Dynamics

Organism/SystemKey FindingSignificanceSource
Mouse ODCInactivation by DFMO results in covalent adduct formation primarily with Cys-360.Identifies the specific molecular target for irreversible inhibition in a mammalian ODC. nih.gov
Human ODCRegulated by Antizyme 1 (AZ1), which binds to the ODC monomer, disrupting the active dimer and targeting it for degradation.Highlights a key difference in the overall functional dynamics of ODC regulation in humans compared to many protozoa. researchgate.net
Trichomonas vaginalis ODCPotently and irreversibly inhibited by this compound (MFMO). Its regulation is distinct from other eukaryotes.Demonstrates MFMO efficacy against a protozoan target and suggests parasite-specific regulatory pathways. nih.gov
Entamoeba histolytica ODCShows significant structural divergence in the active site and is insensitive to DFMO.Provides a molecular basis for natural inhibitor resistance in a protozoan parasite due to evolutionary changes in enzyme structure. semanticscholar.orgnih.gov
Trypanosoma brucei ODCThe enzyme is essential for the parasite, and its inhibition is a validated therapeutic strategy.Confirms that despite structural variations, protozoan ODCs can be effective drug targets for this class of inhibitors. nih.govacs.org

Impact of Monofluoromethylornithine on Cellular Polyamine Homeostasis

Quantitative Assessment of Intracellular Polyamine Pool Depletion

The primary consequence of monofluoromethylornithine's inhibition of ODC is a quantifiable reduction in the intracellular pools of polyamines. This depletion is a direct result of blocking the synthesis of putrescine, the precursor for spermidine (B129725) and spermine (B22157).

Treatment of cells with this compound leads to a substantial and rapid decrease in the intracellular concentration of putrescine. As the direct product of the ODC-catalyzed reaction, putrescine levels are the most immediately and profoundly affected by the inhibitor. For instance, in various cell lines, exposure to this compound has been shown to cause a significant drop in putrescine levels. This depletion is a hallmark of effective ODC inhibition by this compound. The inhibition of putrescine biosynthesis has been observed to restrict bacterial growth. psu.edu In some cases, this reduction can be so pronounced that putrescine becomes virtually undetectable within the cell.

Table 1: Effect of this compound on Intracellular Putrescine Concentration in a Model Cell Line

TreatmentPutrescine Concentration (nmol/106 cells)Percentage Reduction
Control1.5-
This compound0.286.7%

This table presents hypothetical data for illustrative purposes.

The depletion of putrescine subsequently impacts the levels of the higher polyamines, spermidine and spermine, for which putrescine serves as a precursor. The reduction in spermidine concentrations typically follows the decline in putrescine. However, the effect on spermine levels is often less pronounced and may occur more slowly. annualreviews.org This is because spermine is synthesized from spermidine, and its turnover rate can be slower in some cell types. annualreviews.org In some instances, a significant decrease in both putrescine and spermidine is observed, while spermine levels may only be slightly reduced. annualreviews.org The differential impact on spermidine and spermine levels can be attributed to the complex regulatory mechanisms governing polyamine interconversion and catabolism.

Table 2: Changes in Intracellular Spermidine and Spermine Concentrations Following this compound Treatment

TreatmentSpermidine Concentration (nmol/106 cells)Spermine Concentration (nmol/106 cells)
Control5.88.2
This compound2.17.5

This table presents hypothetical data for illustrative purposes.

Investigation of Compensatory Mechanisms in Polyamine Metabolism

Cells possess intricate feedback mechanisms to maintain polyamine homeostasis. nih.gov When this compound depletes intracellular polyamine pools, these compensatory mechanisms are often activated. A key response is the upregulation of enzymes involved in polyamine biosynthesis. For example, a decrease in polyamines can lead to a significant increase in the activity of ODC and S-adenosylmethionine decarboxylase (AdoMetDC), another crucial enzyme in the pathway. annualreviews.orgfrontiersin.org This occurs because polyamines normally suppress the synthesis of these enzymes. annualreviews.org

Furthermore, the cell can attempt to compensate for the lack of de novo synthesis by enhancing the catabolism of higher polyamines back to lower forms. The retroconversion of spermine to spermidine, and spermidine to putrescine, is mediated by the sequential action of spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). annualreviews.orgfrontiersin.org Increased activity of SSAT, a highly inducible enzyme, is a common response to polyamine depletion. nih.gov

Effects on Endogenous Polyamine Transport Systems

In addition to altering biosynthesis and catabolism, this compound-induced polyamine depletion triggers a significant increase in the activity of the polyamine transport system. google.com This is a crucial compensatory mechanism that allows cells to scavenge for polyamines from their external environment. When intracellular polyamine levels are low, the cell signals for an increased uptake of exogenous polyamines. google.com This upregulation of the transport system is a well-documented response to treatment with ODC inhibitors like this compound. google.combiorxiv.org The increased transport activity is a survival strategy employed by the cell to replenish its diminished polyamine pools and maintain essential cellular functions. The molecular components of this transport system are complex and involve multiple proteins. frontiersin.org The cell's ability to control both polyamine biosynthesis and transport is regulated by a system involving antizymes. google.com

Biological Consequences of Monofluoromethylornithine Mediated Polyamine Depletion

Modulation of Microbial Proliferation Dynamics

Monofluoromethylornithine, a potent inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, significantly impacts the proliferation and development of various microorganisms. By depleting the intracellular pools of polyamines like putrescine and spermidine (B129725), which are crucial for cell growth and differentiation, this compound exerts a range of biological effects, from inhibiting bacterial replication to altering fungal morphogenesis and combating protozoan parasites.

The inhibition of polyamine biosynthesis through this compound has been shown to slow down bacterial growth. nih.gov In studies involving Escherichia coli and Pseudomonas aeruginosa, the application of this compound, in combination with other inhibitors of polyamine synthesis, led to a significant increase in the generation times of these bacteria. nih.gov This growth inhibition is directly correlated with a decrease in intracellular polyamine concentrations. nih.gov Specifically, in E. coli, putrescine levels dropped by 70% and spermidine by 50%. nih.gov The effect was even more pronounced in P. aeruginosa, with putrescine and spermidine concentrations decreasing by 80% and 95%, respectively. nih.gov

The growth-inhibitory effects of this compound on bacteria can be reversed by the addition of external polyamines. nih.gov In experiments with E. coli and P. aeruginosa, the growth retardation caused by the inhibitor was completely nullified by supplementing the culture medium with putrescine and spermidine. nih.gov This reversal confirms that the primary mechanism of this compound's action is the specific depletion of polyamines, rather than a general toxic effect on the bacterial cells. scienceopen.com The ability of exogenous polyamines to rescue bacterial growth underscores their essential role in cellular processes. nih.govnih.gov

The susceptibility of different bacterial species to this compound varies. For instance, the ornithine decarboxylase from both E. coli and P. aeruginosa is irreversibly inhibited by this compound. psu.edu However, some bacteria exhibit intrinsic resistance to certain polyamine inhibitors. reactgroup.org For example, while difluoromethylornithine (DFMO), a related inhibitor, is effective against the ODC of P. aeruginosa, it does not inhibit the enzyme from E. coli or Klebsiella pneumoniae. psu.edu

Bacterial resistance to antimicrobial agents can arise from several mechanisms, including reduced permeability of the cell membrane, active efflux of the drug, or modification of the drug's target. reactgroup.orgnih.govnih.gov In the context of polyamine inhibitors, resistance could be due to the presence of alternative polyamine biosynthetic pathways or efficient polyamine uptake systems that can scavenge these essential molecules from the environment. The species-specific differences in susceptibility highlight the diversity of polyamine metabolism and its regulation across the bacterial kingdom. nih.gov

Table 1: Effect of this compound on Bacterial Growth and Polyamine Levels

Bacterial SpeciesTreatmentIncrease in Generation TimeDecrease in PutrescineDecrease in SpermidineReversal by Exogenous Polyamines
Escherichia coliThis compound + other inhibitors40% nih.gov70% nih.gov50% nih.govComplete nih.gov
Pseudomonas aeruginosaThis compound + other inhibitors70% nih.gov80% nih.gov95% nih.govComplete nih.gov

The role of this compound in fungal systems extends beyond simple growth inhibition to include significant effects on morphogenesis, the process by which fungi develop their characteristic shapes. Polyamines are known to be involved in fungal development, and their depletion can disrupt these processes. asm.org Fungal morphogenesis is a complex process involving signaling pathways that regulate polarized growth, and it is often triggered by environmental cues. nih.gov The disruption of polyamine synthesis by inhibitors can interfere with these signaling cascades, leading to abnormal development. mdpi.com For instance, in some fungi, osmotic stress, which can be linked to polyamine levels, affects the production of secondary metabolites and fungal development. nih.gov The ability of fungi to switch between yeast-like and hyphal forms, a key aspect of their pathogenesis and adaptation, can be influenced by the availability of polyamines. mdpi.comd-nb.info

This compound and related polyamine biosynthesis inhibitors have demonstrated significant efficacy against various protozoan parasites. researchgate.net These parasites often rely on de novo synthesis for their polyamine supply, making them particularly vulnerable to inhibitors of this pathway. researchgate.net The depletion of polyamines in parasites can lead to a range of detrimental effects, including impaired cell division and differentiation. researchgate.netsemanticscholar.org

In the case of trypanosomatids, a group of protozoan parasites that cause diseases like sleeping sickness and Chagas disease, the inhibition of polyamine synthesis has profound consequences. nih.govnih.gov For example, in Trypanosoma brucei, the causative agent of African trypanosomiasis, inhibitors of ornithine decarboxylase like this compound can be effective. psu.edu The depletion of polyamines in these parasites disrupts the synthesis of trypanothione, a crucial molecule for protecting the parasite against oxidative stress from the host's immune system. semanticscholar.org This interference can also induce changes in the parasite's differentiation processes. semanticscholar.org However, the effectiveness of these inhibitors can vary among different trypanosomatid species due to differences in their enzyme structures and metabolic pathways. semanticscholar.org

Synthetic Methodologies and Derivative Research for Monofluoromethylornithine

Chemical Synthesis Approaches to Monofluoromethylornithine and its Stereoisomers

The synthesis of α-monofluoromethylornithine (α-MFMO) and its stereoisomers is a complex challenge in medicinal chemistry, leveraging techniques developed for the broader class of fluorinated amino acids. scispace.com General strategies often rely on either the introduction of fluorine to an existing amino acid scaffold or the construction of the amino acid from a fluorinated precursor. mdpi.com Since the three-dimensional structure of molecules can significantly influence their biological properties, achieving stereocontrol is a critical aspect of these synthetic routes. springernature.com

One common approach involves the deoxyfluorination of a corresponding hydroxy-amino acid derivative. core.ac.uk This late-stage fluorination can be accomplished using specialized reagents that replace a hydroxyl group with a fluorine atom. core.ac.uk For instance, a protected derivative of γ-hydroxyornithine could serve as a key intermediate. The stereochemistry of the final product is dependent on the stereochemistry of the starting alcohol and the mechanism of the fluorination reaction, which can proceed via Sₙ1 or Sₙ2 pathways. core.ac.uk

Another strategy is to build the molecule from smaller, fluorinated building blocks. mdpi.com This might involve starting with a fluorinated imine or keto-ester and elaborating the ornithine side chain. For example, a catalytic, enantioselective monofluorination of an α-keto-ester could produce a chiral β-fluoro-α-hydroxy ester, which can then be converted into the corresponding β-fluoro-α-amino ester via an azidation reaction. mdpi.com

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is driven by the goal of improving upon the parent molecule's properties, such as inhibitory potency, selectivity, and pharmacokinetic profile. nih.govnih.gov This process involves making targeted structural modifications based on an understanding of the target enzyme, ornithine decarboxylase (ODC). researchgate.net ODC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and this cofactor provides a key target for inhibitor design. nih.govresearchgate.net

A primary strategy in designing novel ODC inhibitors is to create compounds that form covalent adducts with PLP within the enzyme's active site. nih.govacs.org This approach can lead to irreversible inhibition and significantly higher potency. nih.gov Researchers have explored cyclic derivatives designed to maintain favorable interactions with the ODC binding site while restricting the molecule's conformation. nih.gov This conformational restriction can limit off-target effects and potentially improve properties like cell permeability. nih.gov

Another design principle involves modifying the basicity (pKa) of key functional groups to enhance binding. nih.gov For example, α-difluoromethylornithine (DFMO) is thought to be favored over the natural substrate ornithine in part due to its lower pKa. nih.gov The design of analogues with modified amine or hydroxylamine (B1172632) functionalities can further optimize this property, leading to inhibitors with potency thousands of times greater than DFMO. acs.org

The synthesis of these rationally designed analogues follows established chemical principles. nih.gov For example, palladium-catalyzed cross-coupling reactions can permit the combinatorial and facile synthesis of diverse chemical scaffolds. nih.gov The development of polyamine analogues, which may feature modifications like ethyl or benzyl (B1604629) groups on terminal nitrogen atoms, represents another avenue of research. annualreviews.org These analogues can enter cells via the polyamine transport system and disrupt polyamine homeostasis by multiple mechanisms, including feedback inhibition of biosynthetic enzymes. annualreviews.orgresearchgate.net

Structure-Activity Relationship (SAR) Investigations of Fluorinated Ornithine Derivatives

Structure-activity relationship (SAR) analysis is the study of how a molecule's chemical structure relates to its biological activity. wikipedia.org For fluorinated ornithine derivatives, SAR studies are crucial for identifying the structural features responsible for potent and selective inhibition of ODC, guiding the design of more effective compounds. nih.govcollaborativedrug.comrjsocmed.comrsc.org

Fluoromethyl-substituted amino acids are known to be effective inhibitors of enzymatic decarboxylation. scispace.com The mechanism often involves the loss of a fluoride (B91410) ion from an intermediate formed with the PLP cofactor, generating a reactive species that covalently binds to and inactivates the enzyme. scispace.com This "suicide inhibition" is a hallmark of many fluorinated ODC inhibitors. researchgate.net

Interestingly, the degree of fluorination has a significant and sometimes non-intuitive effect on potency. While α-difluoromethylornithine (DFMO, Eflornithine) is a well-known ODC inhibitor, studies have shown that DL-α-monofluoromethylornithine (MFMO) is a more potent inhibitor of ODC from certain bacteria like E. coli and Pseudomonas aeruginosa, whereas DFMO is ineffective against these specific enzymes. psu.edu This highlights a distinct SAR where the single fluorine substitution is more effective for these particular isozymes. Conversely, DFMO has been shown to be a more efficient inhibitor than analogues with cyano or chloro substituents at the α-position for mammalian ODC. rhhz.net The introduction of a trifluoromethyl group can also profoundly impact activity. researchgate.net These findings underscore that the correlation between fluorine substitution and inhibitory potency is highly dependent on the specific enzyme target.

Table 1: Qualitative Structure-Activity Relationship of α-Substituted Ornithine Analogues against Ornithine Decarboxylase (ODC)
Compoundα-SubstitutionGeneral Inhibitory Activity Noted in LiteratureReference
Ornithine-HNatural Substrate (No Inhibition) nih.gov
This compound (MFMO)-CH₂FPotent inhibitor of ODC from certain bacteria (e.g., E. coli). psu.edu
Difluoromethylornithine (DFMO)-CHF₂Effective inhibitor of mammalian and trypanosomal ODC; weak inhibitor of some bacterial ODCs. More efficient than cyano or chloro analogues against mammalian ODC. rhhz.netpsu.edu
α-cyano-ornithine-CNLess efficient inhibitor than DFMO against mammalian ODC. rhhz.net
α-chloro-ornithine-ClLess efficient inhibitor than DFMO against mammalian ODC. rhhz.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For ODC inhibitors, design principles focus on modulating these features to maximize potency and selectivity.

Mechanism-Based Inactivation: A core design principle is the use of the fluoromethyl group as a latent reactive function. scispace.com The C-F bond is very strong, but enzymatic processing within the ODC active site can trigger the elimination of a fluoride ion, creating a highly reactive Michael acceptor that covalently modifies the enzyme. scispace.com This mechanism-based, or "suicide," inhibition leads to irreversible inactivation of ODC and is a key feature of compounds like this compound. scispace.comresearchgate.net

Targeting the PLP-Cofactor Adduct: Advanced design strategies have moved beyond simply mimicking the substrate. A powerful principle is to design inhibitors that form a covalent adduct with the pyridoxal phosphate (PLP) cofactor, taking advantage of the expanded binding domain occupied by PLP. nih.gov This approach can yield inhibitors with potencies in the low nanomolar range, representing a significant improvement over first-generation compounds. acs.org

Modulation of Physicochemical Properties: Fluorine substitution is a key tool for fine-tuning physicochemical properties. acs.org

Acidity (pKa): Fluorine's strong electron-withdrawing effect lowers the pKa of nearby amino groups. nih.gov This can enhance binding to the active site, as a lower pKa is a favorable characteristic for ODC substrates and inhibitors. acs.org

Lipophilicity: The effect of fluorine on lipophilicity (a molecule's affinity for fatty environments) is complex. core.ac.uk Monofluorination of an alkyl chain can sometimes decrease lipophilicity, while polyfluorination often increases it. acs.orgcore.ac.uk Modulating lipophilicity is critical for optimizing a drug's absorption, distribution, and ability to cross cell membranes. core.ac.ukrsc.org

Conformational Restriction: Incorporating the fluorinated ornithine pharmacophore into a cyclic scaffold is another important design principle. nih.gov By restricting the molecule's conformational flexibility, it is possible to "lock" it into a bioactive shape that binds more tightly to the ODC active site. nih.gov This can also improve selectivity and reduce interactions with other enzymes, while potentially providing more favorable physical properties for drug development. nih.gov

Interactions and Combinatorial Research Strategies Involving Monofluoromethylornithine

Synergistic Effects with Complementary Polyamine Pathway Inhibitors

The polyamine biosynthesis pathway is a critical target in the development of anticancer and antiparasitic drugs. A key strategy to maximize the therapeutic effect of monofluoromethylornithine is to combine it with inhibitors of other enzymes in this pathway, leading to a more complete shutdown of polyamine production.

Concurrent Inhibition with S-Adenosylmethionine Decarboxylase Modulators

S-adenosylmethionine decarboxylase (AdoMetDC) is another crucial enzyme in the polyamine biosynthesis pathway, responsible for the production of decarboxylated S-adenosylmethionine, the aminopropyl group donor for the synthesis of spermidine (B129725) and spermine (B22157). uniprot.org The concurrent inhibition of ODC by this compound and AdoMetDC by specific modulators has shown significant synergistic effects in preclinical studies.

When polyamine levels decrease due to ODC inhibition, cells often exhibit a compensatory increase in the activity of AdoMetDC. annualreviews.org By simultaneously targeting both enzymes, a more profound and sustained depletion of intracellular polyamines can be achieved. This dual-inhibition strategy has been explored with various AdoMetDC inhibitors, leading to enhanced antiproliferative effects in cancer cell lines.

Co-Application with Polyamine Transport System Inhibitors

A significant mechanism by which cancer cells can evade the effects of ODC inhibitors is by increasing the uptake of exogenous polyamines through the polyamine transport system (PTS). encyclopedia.pubnih.gov To counteract this, researchers have investigated the co-application of this compound with inhibitors of the PTS.

This combination, often referred to as polyamine blocking therapy (PBT), aims to both halt the internal production of polyamines and prevent their external acquisition. encyclopedia.pubresearchgate.net Studies have shown that this approach can lead to a more significant reduction in intracellular polyamine levels and, consequently, a more potent inhibition of tumor growth compared to treatment with either agent alone. researchgate.netnih.gov The development of specific and effective polyamine transport inhibitors is an active area of research to improve the therapeutic potential of ODC inhibitors like this compound. nih.gov

Comparative Biochemical and Biological Studies with Other Ornithine Decarboxylase Inhibitors

To better understand the therapeutic potential of this compound, it is essential to compare its properties with those of other ODC inhibitors.

Distinctions and Similarities with Difluoromethylornithine (DFMO)

Difluoromethylornithine (DFMO), also known as eflornithine (B1671129), is the most well-characterized ODC inhibitor and is approved for the treatment of African trypanosomiasis and hirsutism. mdpi.com Both this compound and DFMO are enzyme-activated, irreversible inhibitors of ODC, meaning they act as "suicide substrates."

While they share a common mechanism of action, there can be differences in their potency and pharmacokinetic profiles. Some studies have suggested that this compound may be a more potent inhibitor of ODC in certain contexts. researchgate.net However, DFMO has been more extensively studied in clinical trials for various cancers and other conditions. mdpi.comresearchgate.net

FeatureThis compoundDifluoromethylornithine (DFMO)
Mechanism of Action Enzyme-activated, irreversible inhibitor of ODCEnzyme-activated, irreversible inhibitor of ODC
Primary Target Ornithine DecarboxylaseOrnithine Decarboxylase
Therapeutic Applications Investigational (Anticancer, Antiparasitic)Approved for African trypanosomiasis, Hirsutism; Investigational for cancer
Potency Potentially more potent than DFMO in some studies. researchgate.netWell-established potency

Comparison with Other Amino-Oxy and Acetylenic Decarboxylase Inhibitors

Other classes of decarboxylase inhibitors have also been developed. Amino-oxy compounds function as inhibitors of various pyridoxal-5'-phosphate-dependent enzymes, including aromatic L-amino acid decarboxylase. nih.govwikipedia.orgnih.govverbeeldingskr8.nldrugbank.com Acetylenic inhibitors, on the other hand, are also mechanism-based irreversible inhibitors.

In comparison to these, this compound offers a high degree of specificity for ODC. The irreversible nature of its binding provides a sustained inhibitory effect. The distinct chemical structures of these different classes of inhibitors result in varied biochemical properties, potencies, and specificities, which are important considerations in their potential therapeutic applications.

Mechanisms of Resistance to this compound in Model Organisms

The development of resistance is a significant challenge in cancer and infectious disease therapy. In the context of this compound, several mechanisms of resistance have been identified in model organisms.

A primary mechanism of resistance is the amplification of the gene encoding ODC. annualreviews.org This leads to an overproduction of the ODC enzyme, which can titrate out the inhibitor, allowing for continued polyamine synthesis. Another mechanism involves mutations within the ODC gene that alter the enzyme's structure, thereby reducing the binding affinity and efficacy of this compound.

Furthermore, as discussed previously, an upregulation of the polyamine transport system can allow cells to bypass the effects of ODC inhibition by importing extracellular polyamines. annualreviews.org Understanding these resistance mechanisms is crucial for designing effective combinatorial therapies that can overcome or prevent their emergence.

Advanced Research Methodologies and Future Directions in Monofluoromethylornithine Studies

Application of Advanced Spectroscopic and Structural Biology Techniques for Target Characterization

The precise understanding of how monofluoromethylornithine interacts with its target, ornithine decarboxylase (ODC), is fundamental to its development as a therapeutic agent. Advanced structural biology and spectroscopic techniques are providing unprecedented insights into these interactions at an atomic level.

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Inhibitor Complexes

X-ray crystallography has been a cornerstone in revealing the three-dimensional structures of enzyme-inhibitor complexes. For instance, the crystal structure of Trypanosoma brucei ODC has been determined, providing a detailed view of the enzyme's architecture. rcsb.orgnih.gov While the structure with this compound itself is not explicitly detailed in the provided results, the successful crystallization of ODC from various species, including human and T. brucei, lays the groundwork for such studies. rcsb.orgnih.gov These crystallographic studies offer a static but high-resolution snapshot of the inhibitor bound to the active site, revealing key interactions that are crucial for its inhibitory activity.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. americanpeptidesociety.orgthermofisher.com Cryo-EM allows for the visualization of biomolecules in their near-native state, flash-frozen in vitreous ice. americanpeptidesociety.orgnih.gov This technique can capture different conformational states of the enzyme-inhibitor complex, providing a more dynamic picture of the interaction. thermofisher.com The ability of cryo-EM to determine structures of inhibitor-bound complexes to near-atomic resolution has been demonstrated for various targets, paving the way for its application in this compound research to understand its binding mechanism in greater detail. uu.nlicr.ac.uk

Table 1: Comparison of Structural Biology Techniques for Enzyme-Inhibitor Characterization

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample State Crystalline Vitreous Ice (near-native) americanpeptidesociety.org
Resolution Typically high (atomic) rcsb.org Can achieve near-atomic resolution uu.nl
Key Advantage Provides high-resolution static structures Can visualize large, flexible complexes and different conformational states americanpeptidesociety.orgthermofisher.com
Limitation Requires well-ordered crystals Can be challenging to optimize sample distribution and ice thickness nih.gov

Nuclear Magnetic Resonance Spectroscopy for Ligand-Protein Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the dynamics of protein-ligand interactions in solution. nih.gov Both protein-observed and ligand-observed NMR experiments can be employed to characterize the binding of this compound to ODC. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful ligand-observed methods that can confirm binding and even map the binding epitope of the inhibitor. northwestern.edu Protein-observed NMR, such as 1H-15N HSQC titrations, can identify the specific amino acid residues in the ODC active site that are perturbed upon inhibitor binding, providing a detailed map of the interaction surface. northwestern.edu Furthermore, NMR can be used to determine the dissociation constants of the enzyme-inhibitor complex, offering a quantitative measure of binding affinity. nih.govspringernature.com

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Downstream Cellular Effects

The inhibition of ODC by this compound triggers a cascade of cellular events. Integrated "omics" approaches provide a holistic view of these downstream effects, moving beyond the immediate target to understand the broader biological consequences. mdpi.com

Genomics involves the study of an organism's complete set of DNA. isaaa.org In the context of this compound, genomic analyses can identify genetic factors that may influence sensitivity or resistance to the inhibitor.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression levels following treatment with this compound. nih.gov This can help identify compensatory mechanisms or off-target effects.

Metabolomics focuses on the global analysis of small molecule metabolites. isaaa.orgmetabolon.com By profiling the metabolome, researchers can directly observe the depletion of polyamines and identify other metabolic pathways that are impacted by ODC inhibition. frontiersin.org

Integrating these omics datasets allows for a comprehensive understanding of the cellular response to this compound, from gene expression changes to alterations in protein and metabolite levels. mdpi.comrsc.orgresearchgate.netnih.govnih.govmdpi.com This multi-omics approach is crucial for identifying biomarkers of drug response and for understanding the complex network of interactions that are perturbed by the inhibitor. nih.gov

Development of Novel High-Throughput Assay Systems for Inhibitor Screening and Optimization

The discovery of new and more potent inhibitors related to this compound relies on the ability to screen large libraries of chemical compounds. bmglabtech.com High-throughput screening (HTS) enables the rapid and automated testing of thousands to millions of compounds for their ability to inhibit ODC. nih.govevotec.com These assays are typically performed in a miniaturized format, such as 96, 384, or 1536-well plates, and utilize a variety of detection technologies, including fluorescence, luminescence, and radiometric methods. pharmaron.comassaygenie.com The goal of HTS is to identify "hits"—compounds that show activity against the target—which then serve as starting points for further chemical optimization. bmglabtech.com The development of robust and sensitive HTS assays for ODC is critical for accelerating the discovery of next-generation this compound derivatives.

Table 2: Key Aspects of High-Throughput Screening (HTS)

Aspect Description
Purpose Rapidly screen large compound libraries to identify "hits" with desired biological activity. bmglabtech.com
Methodology Utilizes automation, robotics, and miniaturized assay formats (e.g., microplates). pharmaron.com
Detection Employs various readout technologies like fluorescence, luminescence, and imaging. pharmaron.com
Outcome Identification of lead compounds for further development and optimization. bmglabtech.com

Exploration of this compound's Potential in Emerging Pathogen Research

Emerging infectious diseases represent a significant and growing threat to global health. nih.govplos.org These are infections that have newly appeared in a population or are rapidly increasing in incidence or geographic range. nih.gov Many of these pathogens, including certain bacteria and parasites, rely on polyamine biosynthesis for their growth and proliferation. nih.govgla.ac.ukresearchgate.netdokumen.pub This makes ODC a promising target for the development of broad-spectrum antimicrobial agents. Research is ongoing to explore the efficacy of this compound and its analogs against a range of emerging pathogens. ufl.educhop.edu The unique metabolic pathways of some of these organisms may offer opportunities for selective targeting, minimizing effects on the host.

Theoretical and Computational Chemistry Approaches for Rational Design of Next-Generation Derivatives

Rational drug design, aided by computational chemistry, plays a crucial role in the development of new and improved this compound derivatives. openmedicinalchemistryjournal.combpums.ac.irnumberanalytics.com These methods leverage our understanding of the three-dimensional structure of the target enzyme to design molecules with enhanced potency and selectivity. core.ac.uknih.gov

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to estimate the strength of the interaction. openmedicinalchemistryjournal.com

Virtual Screening: Large libraries of virtual compounds can be computationally screened against the ODC structure to identify potential inhibitors. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. core.ac.uknih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interaction and the role of conformational changes. core.ac.uk

By combining these computational approaches with experimental data, researchers can rationally design and prioritize the synthesis of novel this compound derivatives with improved therapeutic profiles. nih.gov

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing MFMO’s inhibitory effects on bacterial polyamine biosynthesis?

  • Methodological Answer : Use in vitro bacterial growth assays with controlled polyamine supplementation (e.g., putrescine or spermidine) to validate MFMO’s specificity. Measure generation times and optical density (OD600) under varying MFMO concentrations (e.g., 0.1–10 mM). Include negative controls (no inhibitor) and positive controls (e.g., difluoromethylarginine) to confirm pathway-specific inhibition . For reproducibility, document reagent sources (e.g., Sigma-Aldryich MFMO batch purity ≥98%) and instrument specifications (e.g., spectrophotometer model) in line with journal guidelines .

Q. How can researchers distinguish MFMO’s direct enzymatic inhibition from secondary metabolic effects in bacterial models?

  • Methodological Answer : Combine genetic knockout models (e.g., ornithine decarboxylase (ODC)-deficient strains) with rescue experiments using exogenous polyamines. Quantify intracellular polyamine levels via HPLC or mass spectrometry. For example, in Pseudomonas aeruginosa, MFMO-induced growth inhibition was reversed by spermidine supplementation, confirming ODC targeting . Validate findings using orthogonal methods like radiolabeled ornithine uptake assays .

Advanced Research Questions

**What experimental strategies address contradictions in MFMO’s efficacy across bacterial species lacking canonical ODC pathways (e.g., Helicobacter pylori)?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.